Azoli
Azoles are a class of heterocyclic compounds characterized by the presence of a five-membered ring with one atom of nitrogen and two atoms of oxygen or sulfur, commonly featuring a triazole (1,2,3-triazole) structure. These compounds exhibit a wide range of biological activities due to their structural flexibility and electronic properties, making them valuable in pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azoles are particularly noted for their antifungal and antiparasitic properties. Examples include fluconazole, which is widely used to treat fungal infections, and itraconazole, effective against a broad spectrum of fungi. They also have potential in treating parasitic diseases such as malaria due to their ability to inhibit the enzyme farnesyl diphosphate synthase.
In agriculture, azoles are employed as fungicides to protect crops from various diseases caused by fungal pathogens, contributing significantly to crop yields and quality. Their broad-spectrum activity makes them effective against a wide range of plant pathogenic fungi.
Moreover, in materials science, azoles find application in the synthesis of conductive polymers and as ligands in coordination chemistry, due to their unique electronic structure and reactivity.

- Pirazoli
- tiazoli
- Triazoli
- Imidazoli
- Ossadiazoli
- isossazoli
- tetrazoli
- ossazoli
- Tiadiazoli
- acidi carbossilici pirazolici e derivati
- 2,4,5-trisostituiti ossazoli
- Fenilpirazoli
- 4,5-disostituiti tiazoli
- Acidi carbossilici imidazolili e derivati
- fenile-1,3-ossazoli
- imidazoli N-sostituiti
- tiazoli 2,4-disostituiti
- Nitroimidazoli
- fenilimidazoli
- tiazoli 2,5-disostituiti
- Fenilossadiazoli
- Amminoimidazoli
- ditiazoli
- tiazoli 2,4,5-trisostituiti
- Acidi carbossilici del tiazolo e derivati
- tiazolcarbossammidi
- 2,4,5-trisostituiti imidazoli
- 1,2,4,5-tetrasostituiti imidazoli
- 1,2,4-trisostituiti imidazoli
- imidazoli trisostituiti
- ossazoli 2,4-disostituiti
- ossazoli 4,5-disostituiti
- Carbonilimidazoli
- Fenile-1,2,4-triazoli
Struttura | Nome chimico | CAS | MF |
---|---|---|---|
![]() |
2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile | 1250956-82-1 | C7H9BrN4 |
![]() |
1H-Pentazole, 1-methyl- | 93675-23-1 | CH3N5 |
![]() |
1-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol | 1008510-87-9 | C7H11BrN2O |
![]() |
3-Methyl-1,4,2-dioxazole-5-one | 854849-14-2 | C3H3NO3 |
![]() |
5-Bromo-3-cyclopropyl-1-methyl-1H-1,2,4-triazole | 1546563-78-3 | C6H8BrN3 |
![]() |
2-(5-Cyclopropyl-tetrazol-2-yl)-ethylaMine | 1056623-36-9 | C6H11N5 |
![]() |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- | 137152-47-7 | C8H13N2OP |
Letteratura correlata
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
3. Back matter
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Fornitori consigliati
-
江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises
-
Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
Prodotti consigliati
-
-
-
-
Boc-D-Asp(OtBu)-OH DCHA Cas No: 200334-95-8
-